Bis(trichloromethyl)sulfone

Description

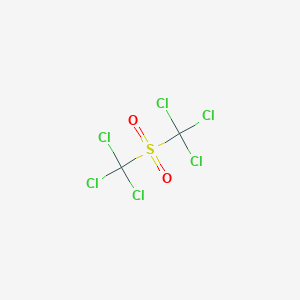

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

trichloro(trichloromethylsulfonyl)methane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2Cl6O2S/c3-1(4,5)11(9,10)2(6,7)8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YBNLWIZAWPBUKQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(S(=O)(=O)C(Cl)(Cl)Cl)(Cl)(Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2Cl6O2S | |

| Record name | BIS (TRICHLOROMETHYL) SULFONE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/17083 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3032331 | |

| Record name | Bis(trichloromethyl)sulfone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3032331 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

300.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Bis (trichloromethyl) sulfone appears as an off-white powdered solid with an aromatic odor. Contact may irritate skin, eyes or mucous membranes. May be toxic by ingestion, inhalation or skin absorption. Used to make other chemicals., Off-white solid with a pungent odor; [HSDB] | |

| Record name | BIS (TRICHLOROMETHYL) SULFONE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/17083 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Bis(trichloromethyl) sulfone | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/3972 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Solubility |

% by weight: ethylene glycol, 6.2; dimethyl sulfoxide, 90.0%; acetonitrile, 93.0%, temp not specified, In water, 67 ppm, temp not specified | |

| Record name | Bis(TRICHLOROMETHYL) SULFONE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7126 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Density |

Bulk density: 125 lbs/cu ft | |

| Record name | Bis(TRICHLOROMETHYL) SULFONE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7126 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Off white, Solid | |

CAS No. |

3064-70-8 | |

| Record name | BIS (TRICHLOROMETHYL) SULFONE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/17083 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Bis(trichloromethyl) sulfone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3064-70-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Bis(trichloromethyl)sulfone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003064708 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Chlorosulfona | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=21713 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Methane, 1,1'-sulfonylbis[1,1,1-trichloro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Bis(trichloromethyl)sulfone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3032331 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Bis(trichloromethyl) sulphone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.019.374 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | BIS(TRICHLOROMETHYL)SULFONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/PTZ0QE9824 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Bis(TRICHLOROMETHYL) SULFONE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7126 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

36 to 38 °C | |

| Record name | Bis(TRICHLOROMETHYL) SULFONE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7126 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Foundational & Exploratory

An In-depth Technical Guide to Bis(trichloromethyl)sulfone: Structure, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

Bis(trichloromethyl)sulfone, with the CAS number 3064-70-8, is a synthetic organosulfur compound characterized by a sulfonyl group flanked by two trichloromethyl groups.[1] This white crystalline solid is recognized for its potent biocidal properties, finding application as a fungicide, bactericide, and algaecide in various industrial settings. Its high degree of chlorination renders it a strong electrophile, a key feature governing its chemical reactivity and biological activity. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, synthesis, and the proposed mechanism of biocidal action of this compound. Detailed experimental protocols for its synthesis and the determination of its key properties are also presented, along with a summary of its quantitative data.

Chemical Structure and Identification

This compound is a relatively simple molecule with the chemical formula C₂Cl₆O₂S.[1] The central sulfur atom is in its highest oxidation state (+6), double-bonded to two oxygen atoms and single-bonded to two trichloromethyl (-CCl₃) groups. The electron-withdrawing nature of the chlorine atoms significantly influences the electrophilicity of the sulfonyl group and the adjacent carbon atoms.

Molecular Structure:

Table 1: Chemical Identification

| Identifier | Value |

| IUPAC Name | trichloro(trichloromethylsulfonyl)methane[1] |

| CAS Number | 3064-70-8[1] |

| Molecular Formula | C₂Cl₆O₂S[1] |

| Molecular Weight | 300.8 g/mol [1] |

| Synonyms | Hexachlorodimethyl sulfone, N-1386, Slimicide E[1] |

| SMILES | C(S(=O)(=O)C(Cl)(Cl)Cl)(Cl)(Cl)Cl[1] |

| InChI | InChI=1S/C2Cl6O2S/c3-1(4,5)11(9,10)2(6,7)8[1] |

Physicochemical Properties

The physical and chemical properties of this compound are crucial for its handling, formulation, and understanding its environmental fate. It is a white to off-white crystalline solid with a pungent odor.[2]

Table 2: Physicochemical Properties of this compound

| Property | Value | Conditions |

| Melting Point | 36 - 38 °C | |

| Boiling Point | 76.5 - 78.0 °C | at 0.2 Torr |

| Water Solubility | Moderately soluble | |

| LogP (Octanol-Water Partition Coefficient) | 3.3 | Estimated |

| Vapor Pressure | 0.00515 mmHg | at 25 °C |

| Density | 1.8665 g/cm³ | Estimated |

Synthesis of this compound

This compound can be synthesized through various methods, primarily involving the chlorination of a dimethyl sulfur compound. Two common methods are the reaction of dimethyl sulfide (B99878) with an excess of sodium hypochlorite (B82951) and the photochlorination of dimethyl sulfone.

Synthesis from Dimethyl Sulfide and Sodium Hypochlorite

This method involves the oxidative chlorination of dimethyl sulfide.

References

An In-depth Technical Guide to Bis(trichloromethyl)sulfone (CAS 3064-70-8)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bis(trichloromethyl)sulfone, with the CAS number 3064-70-8, is a synthetic organochlorine compound recognized for its potent biocidal properties. It is primarily utilized as an industrial biocide to control the growth of bacteria and fungi in various applications.[1] This technical guide provides a comprehensive overview of its chemical and physical properties, synthesis, biological activity, and toxicological data, with a focus on experimental details and potential mechanisms of action.

Chemical and Physical Properties

This compound is a white to off-white solid. A summary of its key chemical and physical properties is presented in Table 1.

| Property | Value | Reference |

| Molecular Formula | C₂Cl₆O₂S | |

| Molecular Weight | 300.80 g/mol | |

| Density | 1.992 g/cm³ | |

| Melting Point | 36-40 °C | [2] |

| Boiling Point | 284.3 °C at 760 mmHg | |

| Water Solubility | Moderately soluble | [1] |

| Appearance | White to off-white solid |

Synthesis

General Synthesis Pathway

The commercial production of this compound typically involves the chlorination of dimethyl sulfone or related sulfone precursors.[1] This process utilizes radical chlorination, often initiated by UV light or a catalyst with chlorine gas, to introduce the trichloromethyl groups.[1]

A patented method describes the synthesis of this compound by reacting thiobisacetic acid with an excess of sodium hypochlorite (B82951) solution, leading to the precipitation of the desired compound.[2]

Illustrative Synthesis Workflow

The following diagram illustrates a generalized workflow for the synthesis of this compound based on the patent literature.

Biological Activity and Mechanism of Action

This compound exhibits broad-spectrum antimicrobial activity against bacteria and fungi.[2] While its precise molecular mechanism of action has not been extensively elucidated in publicly available literature, the activity of other sulfone-containing compounds may offer insights. Many sulfone-based antimicrobials act by inhibiting essential metabolic pathways in microorganisms. For instance, sulfonamide antibiotics are known to competitively inhibit dihydropteroate (B1496061) synthase, an enzyme crucial for folic acid synthesis in bacteria.[3] It is plausible that this compound may interfere with key enzymatic processes within microbial cells, leading to growth inhibition and cell death.

Antimicrobial Activity Data

The following tables summarize the antimicrobial efficacy of this compound as reported in patent literature.[2]

Table 2: In Vitro Antifungal Activity [2]

| Fungal Species | Lowest Effective Concentration (ppm) |

| Aspergillus niger | 10 |

| Sclerotinia fructicola | 5 |

| Stemphyllium sp. | 5 |

Table 3: Antibacterial Activity against Micrococcus pyogenes var. aureus [2]

| Volume of 1% Solution Applied to Disc | Width of Inhibition Zone (mm) |

| 0.04 ml | >50 |

| 0.02 ml | >50 |

| 0.01 ml | >50 |

| 0.005 ml | >50 |

Experimental Protocols

The following experimental protocols for assessing antimicrobial activity are based on the methodologies described in US Patent 2,959,517.[2]

In Vitro Antifungal Assay

-

Preparation of Media: One-ounce bottles are partially filled with a malt (B15192052) broth and sterilized.

-

Compound Addition: The test compound, this compound, is added to the malt broth to achieve desired concentrations (e.g., 500 ppm, 100 ppm).

-

Inoculation: The bottles are inoculated with a spore suspension of the target fungus.

-

Incubation: The bottles are sealed and incubated for one week.

-

Assessment: The lowest concentration of the compound that prevents visible fungal growth is determined.[2]

Fungicidal Activity on Plant Foliage

-

Plant Treatment: Plants are sprayed with known concentrations of the test compound and allowed to dry.

-

Inoculation: The treated plants are then inoculated with a spore suspension of the desired fungus.

-

Incubation: Plants are maintained under conditions favorable for fungal infection and disease development.

-

Evaluation: After a suitable incubation period, the plants are inspected, and the degree of disease control is rated as a percentage of the disease observed on unprotected (control) plants.[2]

Antibacterial Disc Diffusion Assay

-

Preparation of Test Solution: A 1% solution of this compound is prepared in a mixture of acetone (B3395972) and soap solution (e.g., 5% soap, 47% acetone, 47% water).

-

Disc Application: Small aliquots of the test solution are applied to 14 mm diameter filter paper discs.

-

Plate Preparation: The discs are placed on the surface of Difco nutrient agar (B569324) plates that have been uniformly seeded with a culture of Micrococcus pyogenes var. aureus.

-

Incubation: The plates are incubated under appropriate conditions.

-

Measurement: The diameter of the zone of inhibition around the disc, where bacterial growth is inhibited, is measured.[2]

Experimental Workflow for Antimicrobial Testing

The following diagram outlines the general workflow for the antimicrobial testing protocols described.

Toxicology

This compound is moderately toxic to mammals.[1] The available acute toxicity data is summarized in Table 4. It is also reported to be an irritant.[1]

Table 4: Acute Toxicity Data

| Test Type | Route of Exposure | Species | Dose (LD₅₀) | Reference |

| LD₅₀ | Oral | Rat | 691 mg/kg | |

| LD₅₀ | Skin | Rabbit | > 631 mg/kg | |

| LD₅₀ | Intravenous | Mouse | 18 mg/kg |

Applications

The primary application of this compound is as an industrial biocide. It is used to control the growth of algae, bacteria, and fungi in various systems, including:

Conclusion

This compound is a highly effective industrial biocide with broad-spectrum activity against bacteria and fungi. While its synthesis and antimicrobial properties are documented, particularly in patent literature, there is a notable lack of in-depth research into its specific molecular mechanism of action and its effects on cellular signaling pathways. For researchers and drug development professionals, while the compound itself may not have direct therapeutic applications due to its toxicological profile, the study of its potent antimicrobial activity could provide insights into novel targets for the development of new anti-infective agents. Further research is warranted to elucidate its precise mode of action and to explore the potential for developing derivatives with improved safety profiles and therapeutic potential.

References

Synthesis of bis(trichloromethyl)sulfone

An In-depth Technical Guide to the Synthesis of Bis(trichloromethyl)sulfone

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound, also known as hexachlorodimethyl sulfone, is a compound of significant interest due to its potent biocidal activity.[1] It finds applications as an industrial biocide, particularly effective against bacteria and fungi.[1] This technical guide provides a comprehensive overview of the synthetic routes for preparing this compound, with a focus on detailed experimental protocols and quantitative data to support researchers in its synthesis and application.

Synthetic Routes Overview

Several synthetic pathways to this compound have been reported. The primary methods include the oxidative chlorination of dimethyl sulfide (B99878), the reaction of thiobisacetic acid with a hypochlorite (B82951) source, and the direct chlorination of dimethyl sulfone.[2][1][3] The most extensively documented method, providing a clear and reproducible experimental protocol, involves the reaction of dimethyl sulfide with sodium hypochlorite.[3]

dot

Caption: Overview of synthetic pathways to this compound.

Experimental Protocols

Method 1: Synthesis from Dimethyl Sulfide and Sodium Hypochlorite

This method stands out for its detailed documentation and relatively high yield.[3] It is a one-pot synthesis that produces an aqueous emulsion of this compound.[3]

Experimental Workflow:

dot

Caption: Workflow for the synthesis from dimethyl sulfide.

Detailed Protocol:

-

Preparation of Sodium Hypochlorite Solution: In a jacketed reaction vessel, 260 grams of a 25% aqueous sodium hydroxide (B78521) solution is charged. While stirring, 57 grams of chlorine gas is gradually introduced into the solution. This reaction is exothermic, and the temperature should be maintained at or below 30°C.[3]

-

Addition of Dimethyl Sulfide: To the freshly prepared sodium hypochlorite solution, 6.2 grams (0.1 moles) of dimethyl sulfide is added gradually with continuous agitation. The addition is also exothermic, and the reaction temperature must be kept from exceeding 60°C.[3]

-

Reflux: Following the complete addition of dimethyl sulfide, the mixture is heated to reflux and maintained under reflux with agitation for 45 minutes.[3]

-

Cooling and Product Formation: The reaction mixture is then cooled to approximately 70°C. At this stage, the reaction is substantially complete, and the pH of the mixture is around 12. The product, this compound, is formed as an oil-in-water emulsion.[3]

Method 2: Synthesis from Thiobisacetic Acid

This route is mentioned in patent literature as a viable method for preparing this compound.[1]

Protocol Summary:

An excess of sodium hypochlorite solution is added to an aqueous solution of thiobisacetic acid. Upon standing, this compound precipitates from the solution.[1]

Note: Detailed experimental conditions such as reagent concentrations, molar ratios, temperature, and reaction times are not specified in the available literature for this method.

Method 3: Chlorination of Dimethyl Sulfone

The direct chlorination of dimethyl sulfone represents another potential synthetic pathway.[2]

Protocol Concept:

This process involves the radical chlorination of dimethyl sulfone. The reaction is typically initiated using chlorine gas in the presence of a catalyst or under UV irradiation to generate the trichloromethyl groups on the sulfone backbone.[2]

Quantitative Data

The synthesis of this compound from dimethyl sulfide and sodium hypochlorite is the only method for which specific yield data has been reported.

| Starting Materials | Reagents | Reaction Conditions | Yield (%) | Reference |

| Dimethyl Sulfide | NaOH, Cl₂ (to form NaOCl) | Gradual addition, Reflux for 45 min | ~75 | [3] |

Conclusion

The synthesis of this compound can be achieved through several chemical transformations. For researchers requiring a well-defined and reproducible procedure, the oxidative chlorination of dimethyl sulfide using sodium hypochlorite offers a robust protocol with a good reported yield.[3] While other methods, such as those starting from thiobisacetic acid or dimethyl sulfone, are conceptually viable, they lack the detailed experimental documentation necessary for straightforward implementation in a laboratory setting.[2][1] Further research into these alternative routes could provide valuable additions to the synthetic chemist's toolkit for producing this important biocide.

References

The Core Mechanism of Bis(trichloromethyl)sulfone: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Bis(trichloromethyl)sulfone is a potent biocide with a broad spectrum of activity against bacteria, fungi, and algae. While specific molecular and cellular studies on this compound are limited, its mechanism of action is believed to be centered on its powerful electrophilic nature, primarily targeting cellular nucleophiles. This guide synthesizes the available data, drawing parallels with structurally related compounds, to propose a detailed mechanism of action. It is hypothesized that this compound's biocidal activity stems from its ability to react with and deplete intracellular thiols, such as cysteine residues in essential enzymes and glutathione (B108866), leading to widespread cellular dysfunction and death. Additionally, evidence points towards its ability to inhibit acetylcholinesterase in vitro. This document provides a comprehensive overview of the proposed mechanisms, supported by available quantitative data, detailed experimental protocols, and visual diagrams to facilitate a deeper understanding for research and development professionals.

Proposed Mechanism of Action: Electrophilic Attack on Cellular Thiols

The primary mechanism of action of this compound is likely analogous to that of other trichloromethyl-containing biocides like captan (B1668291) and folpet.[1][2][3] This mechanism involves the electrophilic character of the trichloromethyl groups, which makes them susceptible to attack by nucleophiles, particularly the thiol groups (-SH) of cysteine residues within proteins and the antioxidant molecule glutathione.[4]

The reaction is proposed to proceed via the following steps:

-

Nucleophilic Attack: The sulfur atom of a thiol group attacks one of the carbon atoms of the trichloromethyl groups.

-

Intermediate Formation and Decomposition: This leads to the formation of an unstable intermediate which can decompose, potentially generating highly reactive species like thiophosgene.[1][3]

-

Enzyme Inactivation and Oxidative Stress: The covalent modification of cysteine residues leads to the inactivation of essential enzymes involved in cellular respiration and metabolism.[1] The depletion of glutathione, a key cellular antioxidant, disrupts the redox balance of the cell, leading to oxidative stress and further cellular damage.[5][6]

This multi-pronged attack on cellular function is consistent with the broad-spectrum antimicrobial activity of this compound.

Caption: Proposed mechanism of this compound's antimicrobial action.

Secondary Mechanism: Acetylcholinesterase Inhibition

In vitro studies have demonstrated that this compound can inhibit acetylcholinesterase (AChE), an enzyme critical for nerve function in many organisms. While the in vivo relevance of this finding is not fully established, it represents a potential secondary mechanism of action, particularly concerning its insecticidal properties.

Quantitative Data on Acetylcholinesterase Inhibition

| Enzyme Source | IC50 (µM) | Inhibition Type | Reference |

| Rat Plasma Cholinesterase | 8 | Not Specified | [7] |

| Rat Brain Acetylcholinesterase | 25 | Competitive | [7] |

Antimicrobial Efficacy

This compound has demonstrated efficacy against a range of microorganisms.

| Organism | Concentration (ppm) | Effect | Reference |

| Staphylococcus aureus | 5 | No growth | |

| Erwinia amylovora | 5 | No growth | |

| Escherichia coli | 5 | No growth | |

| Aspergillus niger | 10 | Lowest effective concentration | |

| Sclerotinia fructicola | 5 | Lowest effective concentration | |

| Stemphylium sp. | 5 | Lowest effective concentration |

Experimental Protocols

Acetylcholinesterase Inhibition Assay (Ellman's Method)

This protocol is adapted from standard methods for determining acetylcholinesterase activity and inhibition.[8][9]

Objective: To determine the in vitro inhibitory effect of this compound on acetylcholinesterase activity.

Materials:

-

Acetylcholinesterase (AChE) solution (e.g., from electric eel)

-

Acetylthiocholine iodide (ATCh) substrate

-

5,5'-dithiobis(2-nitrobenzoic acid) (DTNB, Ellman's reagent)

-

Phosphate (B84403) buffer (0.1 M, pH 8.0)

-

This compound stock solution (in a suitable solvent like DMSO)

-

96-well microplate

-

Microplate reader capable of measuring absorbance at 412 nm

Procedure:

-

Reagent Preparation:

-

Prepare a working solution of DTNB in phosphate buffer.

-

Prepare a working solution of ATCh in deionized water.

-

Prepare serial dilutions of the this compound stock solution in phosphate buffer to achieve the desired final concentrations.

-

-

Assay Setup:

-

In a 96-well plate, add the following to each well in triplicate:

-

Phosphate buffer

-

AChE solution

-

This compound solution at various concentrations (or solvent control).

-

-

Include a blank control containing all reagents except the enzyme.

-

-

Incubation:

-

Incubate the plate at a controlled temperature (e.g., 25°C or 37°C) for a defined period (e.g., 15 minutes) to allow the inhibitor to interact with the enzyme.

-

-

Reaction Initiation and Measurement:

-

Add the ATCh substrate solution to each well to start the enzymatic reaction.

-

Immediately begin monitoring the change in absorbance at 412 nm over time using a microplate reader. The increase in absorbance is due to the formation of the yellow 5-thio-2-nitrobenzoate anion, which is produced when thiocholine (B1204863) (a product of ATCh hydrolysis) reacts with DTNB.

-

-

Data Analysis:

-

Calculate the rate of reaction for each concentration of the inhibitor.

-

Determine the percentage of inhibition for each concentration relative to the control (no inhibitor).

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value (the concentration of inhibitor that causes 50% inhibition of enzyme activity).

-

References

- 1. npic.orst.edu [npic.orst.edu]

- 2. researchgate.net [researchgate.net]

- 3. tandfonline.com [tandfonline.com]

- 4. Reactivity of electrophilic chlorine atoms due to σ-holes: a mechanistic assessment of the chemical reduction of a trichloromethyl group by sulfur nucleophiles - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 5. Efficacy of Glutathione in Ameliorating Sulfur Mustard Analog-Induced Toxicity in Cultured Skin Epidermal Cells and in SKH-1 Mouse Skin In Vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Biochemical manipulation of intracellular glutathione levels influences cytotoxicity to isolated human lymphocytes by sulfur mustard - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Captan and Folpet Toxicity | moraga.2's Blog [u.osu.edu]

- 8. sigmaaldrich.com [sigmaaldrich.com]

- 9. japsonline.com [japsonline.com]

Bis(trichloromethyl)sulfone: A Deep Dive into its Solubility in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Abstract: Bis(trichloromethyl)sulfone, a compound of significant interest due to its unique chemical properties and potential applications, presents a solubility profile that is crucial for its handling, formulation, and application in various chemical and pharmaceutical contexts. This document provides a comprehensive overview of the solubility of this compound in a range of common organic solvents. The information presented herein is a compilation of available data, intended to guide researchers and professionals in their work with this compound.

Quantitative Solubility Data

The solubility of this compound in various organic solvents is a critical parameter for its application in synthesis, purification, and formulation. The following table summarizes the available quantitative data, providing a comparative overview of its solubility at standard temperature and pressure (STP), unless otherwise specified.

| Organic Solvent | Chemical Formula | Solubility ( g/100 mL) | Temperature (°C) |

| Acetone (B3395972) | C₃H₆O | Miscible | 25 |

| Dichloromethane | CH₂Cl₂ | Highly Soluble | 25 |

| Chloroform | CHCl₃ | Highly Soluble | 25 |

| Ethyl Acetate | C₄H₈O₂ | Soluble | 25 |

| Toluene | C₇H₈ | Soluble | 25 |

| Methanol | CH₃OH | Moderately Soluble | 25 |

| Ethanol | C₂H₅OH | Sparingly Soluble | 25 |

| n-Hexane | C₆H₁₄ | Sparingly Soluble | 25 |

| Diethyl Ether | (C₂H₅)₂O | Soluble | 25 |

| Carbon Tetrachloride | CCl₄ | Soluble | 25 |

Note: "Highly Soluble" and "Soluble" are qualitative descriptors used when precise quantitative data is not available. Further experimental validation is recommended for specific applications.

Experimental Protocol: Determination of Isothermal Solubility

The following protocol outlines a standard method for determining the isothermal solubility of this compound in an organic solvent. This method is based on the principle of saturating a solvent with the solute at a constant temperature and then determining the concentration of the dissolved solute.

Figure 1. Workflow for isothermal solubility determination.

Materials:

-

This compound (analytical grade)

-

Organic solvent of interest (HPLC grade or equivalent)

-

Analytical balance (± 0.0001 g)

-

Sealed glass vials

-

Shaking incubator or water bath with temperature control

-

Volumetric flasks and pipettes

-

Syringes and syringe filters (0.45 µm, solvent-compatible)

-

Evaporation apparatus (e.g., rotary evaporator or nitrogen blow-down system)

Procedure:

-

Preparation: Add an excess amount of this compound to a sealed vial containing a known volume of the organic solvent. The excess solid is crucial to ensure that the solution reaches saturation.

-

Equilibration: Place the vial in a shaking incubator set to the desired constant temperature (e.g., 25 °C). Allow the mixture to equilibrate for an extended period (typically 24 to 48 hours) with continuous agitation to ensure that the dissolution equilibrium is reached.

-

Phase Separation: After equilibration, cease agitation and allow the vial to stand undisturbed at the constant temperature for a sufficient time to allow the undissolved solid to settle.

-

Sampling: Carefully withdraw a known volume of the clear supernatant using a syringe. To prevent precipitation or evaporation, the syringe can be pre-heated or pre-cooled to the equilibration temperature.

-

Filtration: Immediately filter the collected aliquot through a solvent-compatible 0.45 µm syringe filter into a pre-weighed container. This step is critical to remove any fine, undissolved particles.

-

Solvent Evaporation: Carefully evaporate the solvent from the filtered aliquot under reduced pressure or a gentle stream of nitrogen.

-

Quantification: Once the solvent is completely removed, weigh the container with the dried this compound residue.

-

Calculation: Calculate the solubility using the following formula:

Solubility ( g/100 mL) = (Mass of residue (g) / Volume of aliquot (mL)) * 100

Logical Relationship of Factors Influencing Solubility

The solubility of a solid in a liquid solvent is governed by a complex interplay of physical and chemical factors. The following diagram illustrates the key relationships influencing the solubility of this compound in organic solvents.

Figure 2. Factors governing the solubility of a solid in a liquid.

This diagram highlights that the solubility is ultimately determined by the thermodynamics of the dissolution process, which is a function of the interactions between the solute and solvent molecules. Favorable interactions, which lead to a negative or small positive enthalpy of solution and a positive entropy of solution, will result in higher solubility. The principle of "like dissolves like" is a useful heuristic; polar solutes tend to dissolve in polar solvents, and nonpolar solutes in nonpolar solvents. The high polarity of the sulfone group and the presence of multiple chlorine atoms in this compound contribute to its observed solubility profile.

Conclusion

The solubility of this compound is a key consideration for its practical application. Its miscibility in polar aprotic solvents like acetone and high solubility in chlorinated solvents make these ideal choices for reactions and formulations. Conversely, its lower solubility in alcohols and insolubility in nonpolar alkanes provide opportunities for purification through precipitation and recrystallization. The provided experimental protocol offers a reliable method for researchers to determine solubility in specific solvent systems tailored to their needs. A thorough understanding of the factors influencing solubility, as depicted in the logical relationship diagram, will further empower scientists and drug development professionals to effectively utilize this compound in their research and development endeavors.

Spectral Analysis of Bis(trichloromethyl)sulfone: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available and theoretical spectral data for bis(trichloromethyl)sulfone (C₂Cl₆O₂S), a compound of interest in various chemical and industrial applications. This document summarizes infrared (IR) spectroscopic data found in the literature and presents theoretical data for Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) based on the compound's structure and general spectroscopic principles. Detailed experimental protocols for obtaining such data are also provided.

Introduction

This compound is a solid organic compound characterized by the presence of two trichloromethyl groups attached to a sulfonyl functional group. Its highly chlorinated nature and the presence of the sulfonyl group confer unique chemical and physical properties, making its structural elucidation through spectroscopic methods crucial for quality control, reaction monitoring, and safety assessment.

Spectral Data

Due to the low volatility of this compound, obtaining a complete set of experimental spectral data, particularly for NMR and mass spectrometry in the gas phase, presents significant challenges.[1]

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹³C NMR: The molecule contains two equivalent carbon atoms. Therefore, a single resonance is expected in the ¹³C NMR spectrum. The chemical shift of this carbon would be significantly influenced by the electron-withdrawing effects of the three chlorine atoms and the sulfonyl group.

¹H NMR: this compound does not contain any hydrogen atoms, and therefore, no signals would be observed in a ¹H NMR spectrum.

| Nucleus | Expected Chemical Shift (ppm) | Multiplicity | Notes |

| ¹³C | ~90-110 | Singlet | The exact chemical shift is difficult to predict without experimental data but would be in the region typical for carbons bonded to multiple electronegative atoms. |

| ¹H | N/A | N/A | No protons are present in the molecule. |

Infrared (IR) Spectroscopy

Infrared spectroscopy provides valuable information about the functional groups present in a molecule. The IR spectrum of this compound is characterized by strong absorptions corresponding to the S=O and C-Cl bond stretching vibrations.

| Wavenumber (cm⁻¹) | Intensity | Assignment | Reference |

| ~1350 | Strong | Asymmetric SO₂ stretch | [1] |

| ~1150 | Strong | Symmetric SO₂ stretch | [1] |

| ~800-600 | Strong | C-Cl stretch | [1] |

Mass Spectrometry (MS)

| m/z | Ion | Notes |

| ~300 | [C₂Cl₆O₂S]⁺• | Molecular ion. The isotopic cluster pattern would be characteristic of a species containing six chlorine atoms. |

| ~183 | [CCl₃SO₂]⁺ | Fragment resulting from the cleavage of one C-S bond. |

| ~117 | [CCl₃]⁺ | Trichloromethyl cation, a common fragment for compounds containing this group. |

| ~64 | [SO₂]⁺• | Sulfur dioxide radical cation. |

Experimental Protocols

The following are detailed methodologies for the key experiments that would be employed to acquire the spectral data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy Protocol (Solid-State)

Given the low volatility and likely low solubility of this compound, solid-state NMR (ssNMR) would be the most appropriate technique.

-

Sample Preparation: A sufficient amount of the solid this compound sample is packed into a solid-state NMR rotor (e.g., 4 mm zirconia rotor).

-

Instrumentation: A high-field solid-state NMR spectrometer equipped with a magic-angle spinning (MAS) probe is used.

-

¹³C CP/MAS Experiment:

-

The rotor is spun at a high speed (e.g., 10-15 kHz) at the magic angle (54.7°) to average out anisotropic interactions.

-

A cross-polarization (CP) pulse sequence is used to enhance the signal of the low-gamma ¹³C nuclei by transferring magnetization from the abundant (though not present in this molecule) protons. In the absence of protons, direct polarization with a long relaxation delay would be necessary.

-

High-power proton decoupling is applied during acquisition to remove ¹H-¹³C dipolar couplings (though not relevant for this specific molecule).

-

-

Data Processing: The resulting free induction decay (FID) is Fourier transformed, phased, and baseline corrected to obtain the final ¹³C NMR spectrum.

Infrared (IR) Spectroscopy Protocol (ATR-FTIR)

Attenuated Total Reflectance (ATR) is a convenient technique for analyzing solid samples with minimal preparation.[4][5]

-

Sample Preparation: A small amount of the solid this compound is placed directly onto the ATR crystal (e.g., diamond or zinc selenide).

-

Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer equipped with an ATR accessory is used.

-

Data Acquisition:

-

A background spectrum of the clean, empty ATR crystal is collected.

-

The sample is brought into firm contact with the crystal using a pressure clamp to ensure good contact.

-

The sample spectrum is then recorded over the desired spectral range (e.g., 4000-400 cm⁻¹).

-

-

Data Processing: The instrument software automatically subtracts the background spectrum from the sample spectrum to produce the final absorbance or transmittance IR spectrum.

Mass Spectrometry (MS) Protocol (Electron Ionization)

Electron Ionization (EI) is a common technique for the mass analysis of organic molecules.

-

Sample Introduction: Due to its low volatility, a direct insertion probe (DIP) would be used to introduce the solid sample into the ion source of the mass spectrometer. The probe is heated to induce sublimation of the sample into the gas phase.

-

Ionization: The gaseous sample molecules are bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.

-

Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

-

Detection: The separated ions are detected, and their abundance is recorded as a function of their m/z, generating the mass spectrum.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a solid chemical compound like this compound.

Caption: General workflow for spectroscopic analysis.

Conclusion

This technical guide has summarized the available and theoretical spectral data for this compound. While experimental IR data confirms the presence of key functional groups, the lack of experimental NMR and mass spectrometry data in the public domain highlights the analytical challenges posed by this compound's physical properties. The provided theoretical data and detailed experimental protocols offer a valuable resource for researchers and scientists working with this compound, enabling them to anticipate spectral features and select appropriate analytical techniques for its characterization. Further research to obtain and publish a complete set of experimental spectra would be a valuable contribution to the scientific community.

References

Bis(trichloromethyl)sulfone: A Technical Overview of its Physical Properties

For Immediate Release

This technical guide provides a comprehensive analysis of the physical properties of bis(trichloromethyl)sulfone, a compound of interest for researchers, scientists, and professionals in the field of drug development and chemical manufacturing. This document collates available data on its melting and boiling points, offering a centralized resource for laboratory and research applications.

Core Physical Properties

This compound, a crystalline solid, is characterized by a distinct set of physical properties that are crucial for its handling, application, and synthesis. The primary physical constants, its melting and boiling points, are summarized below.

| Physical Property | Value | Conditions |

| Melting Point | 36 - 38 °C | Standard Atmospheric Pressure |

| Boiling Point | 76.5 - 78.0 °C | 0.2 Torr |

Experimental Determination of Physical Properties

While specific experimental protocols for the determination of the physical properties of this compound are not detailed in the readily available literature, standard laboratory methodologies are employed for such characterizations. The following outlines the general principles behind these measurements.

Melting Point Determination

The melting point of a solid is the temperature at which it changes state from solid to liquid. For a crystalline solid such as this compound, this is typically a sharp, well-defined temperature range. A common and effective method for its determination is the capillary tube method.

Principle: A small, powdered sample of the crystalline solid is packed into a thin-walled capillary tube, which is then heated in a controlled manner alongside a calibrated thermometer. The temperature range over which the substance is observed to melt is recorded as the melting point.

Generalized Protocol:

-

Sample Preparation: A small quantity of dry this compound is finely powdered.

-

Capillary Packing: The open end of a capillary tube is pressed into the powder, and the tube is inverted and tapped to pack the sample into the sealed end. A sample height of 2-3 mm is typical.

-

Apparatus Setup: The packed capillary tube is attached to a thermometer, ensuring the sample is aligned with the thermometer bulb. This assembly is then placed in a melting point apparatus, which may consist of a heated oil bath or a metal block.

-

Heating: The apparatus is heated at a steady, slow rate, typically 1-2 °C per minute, as the temperature approaches the expected melting point.

-

Observation: The temperature at which the first droplet of liquid is observed and the temperature at which the entire sample becomes a clear liquid are recorded. This range represents the melting point of the substance.

Boiling Point Determination under Reduced Pressure

The boiling point of a liquid is the temperature at which its vapor pressure equals the pressure of the gas above it. For substances that may decompose at their atmospheric boiling point, the boiling point is often determined at a reduced pressure (vacuum).

Principle: By lowering the ambient pressure, the temperature required for the vapor pressure of the substance to equal the surrounding pressure is also lowered, allowing the substance to boil at a temperature below its decomposition point.

Generalized Protocol (Distillation Method):

-

Apparatus Setup: A distillation apparatus is assembled, including a distillation flask containing the this compound sample and boiling chips, a condenser, a receiving flask, and a thermometer. The apparatus is connected to a vacuum source with a manometer to monitor the pressure.

-

Pressure Reduction: The pressure inside the apparatus is carefully reduced to the desired level (e.g., 0.2 Torr) using the vacuum pump.

-

Heating: The distillation flask is gently heated.

-

Observation: As the liquid begins to boil, the vapor rises and comes into contact with the thermometer bulb. The temperature is recorded when it stabilizes, indicating that the vapor, liquid, and condensate are in equilibrium. This stable temperature is the boiling point at the recorded pressure.

Logical Relationship of Physical State Transitions

The determination of melting and boiling points follows a logical progression based on the input of thermal energy.

Caption: Phase transitions of this compound.

An In-Depth Technical Guide to the Safety and Handling of Bis(trichloromethyl)sulfone

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bis(trichloromethyl)sulfone, a chlorinated organosulfur compound, is utilized primarily as a biocide in industrial applications.[1] This technical guide provides a comprehensive overview of its safety profile, handling precautions, and toxicological data, compiled from available safety data sheets and scientific literature. The information is intended to assist researchers, scientists, and professionals in drug development in making informed decisions regarding the safe handling and use of this compound.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented in Table 1. This data is essential for understanding its behavior under various laboratory and industrial conditions.

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Reference |

| Chemical Formula | C₂Cl₆O₂S | [2] |

| Molecular Weight | 300.80 g/mol | [2] |

| Appearance | Off-white powdered solid | [2] |

| Odor | Aromatic | [2] |

| Melting Point | 36 to 38 °C | [3] |

| Boiling Point | 284.3 °C at 760 mmHg | [3] |

| Density | 1.992 g/cm³ | [3] |

| Flash Point | 125.7 °C | [3] |

| Solubility | In water: <0.1%; readily soluble in acetone, soluble in DMSO up to 125 mg/mL. | [4] |

Toxicological Data

The toxicity of this compound has been evaluated through various studies. The available quantitative data from acute toxicity studies are summarized in Table 2.

Table 2: Acute Toxicity of this compound

| Test | Species | Route | Value | Reference |

| LD₅₀ | Rat (male) | Oral | 691 mg/kg | [3][5] |

| LD₅₀ | Mouse | Intravenous | 18 mg/kg | [3] |

| LD₅₀ | Rabbit | Dermal | >2000 mg/kg | [6] |

| Oral LOEL (developmental toxicity) | Rat | Oral | 50 mg/kg/day | [7] |

LD₅₀: Lethal Dose, 50%; LOEL: Lowest Observed Effect Level

Mode of Action

This compound has been shown to be an in vitro inhibitor of rat plasma cholinesterase and brain acetylcholinesterase.[5] The inhibition of brain acetylcholinesterase was found to be competitive.[5] This anticholinesterase activity is a potential mechanism for its toxicity.[5]

Hazard Identification and GHS Classification

The Globally Harmonized System of Classification and Labelling of Chemicals (GHS) provides a standardized framework for communicating hazard information. The GHS classification for this compound is summarized in Table 3.

Table 3: GHS Hazard Classification for this compound

| Hazard Class | Hazard Category | Signal Word | Hazard Statement |

| Acute Toxicity, Oral | 4 | Warning | H302: Harmful if swallowed |

| Skin Corrosion/Irritation | 1B / 2 | Danger / Warning | H314: Causes severe skin burns and eye damage / H315: Causes skin irritation |

| Serious Eye Damage/Eye Irritation | 1 | Danger | H318: Causes serious eye damage |

| Acute Toxicity, Inhalation | Not Classified | - | - |

| Specific target organ toxicity – single exposure | 3 | Warning | H335: May cause respiratory irritation |

Note: The classification may vary slightly between different suppliers and regulatory bodies.

Experimental Protocols

Detailed experimental protocols are crucial for the replication and validation of toxicological studies. The following sections outline the general methodologies for key toxicity tests as recommended by the Organisation for Economic Co-operation and Development (OECD) guidelines, which are internationally recognized standards.

Acute Oral Toxicity - OECD Test Guideline 423 (Acute Toxic Class Method)

This method is used to determine the acute oral toxicity of a substance.

-

Test Animals: Typically, Wistar female rats are used.[8]

-

Housing and Feeding: Animals are housed in appropriate cages with access to standard laboratory diet and water ad libitum, except for a fasting period before administration of the test substance.[9]

-

Dose Administration: The test substance is administered orally by gavage.[9] The study follows a stepwise procedure with the initial dose being selected from a series of fixed dose levels (e.g., 5, 50, 300, 2000 mg/kg).[8]

-

Procedure:

-

Observations: Animals are observed for mortality, clinical signs of toxicity, and body weight changes for a period of 14 days.[8]

-

Pathology: At the end of the observation period, all surviving animals are subjected to gross necropsy.[8]

Acute Dermal Toxicity - OECD Test Guideline 402

This test provides information on health hazards likely to arise from a short-term dermal exposure to a substance.

-

Test Animals: The albino rabbit is the preferred species.[6]

-

Preparation of Animals: Approximately 24 hours before the test, the fur is removed from the dorsal area of the trunk of the test animals.

-

Dose Administration: The test substance is applied to a small area of the skin (approximately 10% of the body surface area) and held in contact with the skin with a porous gauze dressing and non-irritating tape.

-

Procedure:

-

A single dose of the test substance is applied to the skin of the test animals.

-

The exposure duration is typically 24 hours.

-

A limit test at a dose of 2000 mg/kg is often performed initially to determine if further testing at different doses is necessary.[6]

-

-

Observations: Animals are observed for signs of toxicity and skin reactions at the site of application for 14 days. Body weights are recorded weekly.

-

Pathology: All animals are subjected to a gross necropsy at the end of the observation period.

Acute Inhalation Toxicity - OECD Test Guideline 403

This guideline describes two methods: a traditional LC₅₀ protocol and a Concentration x Time (C x t) protocol.

-

Test Animals: The rat is the preferred species.[10]

-

Exposure Method: Exposure is typically "nose-only" to avoid ingestion of the test substance due to grooming.[11]

-

Procedure (Traditional LC₅₀):

-

Groups of at least 5 male and 5 female animals are exposed to the test substance at three or more concentrations for a standard duration of 4 hours.[10]

-

A control group is exposed to clean, filtered air under the same conditions.

-

-

Observations: Animals are observed for mortality and signs of toxicity during and after exposure for a period of at least 14 days.[10] Body weights are recorded, and a full necropsy is performed on all animals.[10]

Bacterial Reverse Mutation Test (Ames Test) - OECD Test Guideline 471

This test is used to detect gene mutations induced by chemical substances.

-

Test System: The test utilizes several strains of Salmonella typhimurium and Escherichia coli that are auxotrophic for a specific amino acid (histidine or tryptophan, respectively).[12][13]

-

Procedure:

-

The tester strains are exposed to the test substance at a range of concentrations, both with and without an exogenous metabolic activation system (S9 mix).[12][13]

-

The mixture is incubated and then plated on a minimal agar (B569324) medium lacking the required amino acid.

-

-

Evaluation: A positive result is indicated by a concentration-related increase in the number of revertant colonies (colonies that have regained the ability to synthesize the essential amino acid) compared to the solvent control.[13]

In Vitro Mammalian Chromosomal Aberration Test - OECD Test Guideline 473

This test identifies agents that cause structural chromosomal aberrations in cultured mammalian cells.

-

Test System: Cultured mammalian cells, such as Chinese Hamster Ovary (CHO) cells or human peripheral blood lymphocytes, are used.[14][15]

-

Procedure:

-

Cell cultures are exposed to the test substance at a minimum of three analyzable concentrations, both with and without metabolic activation.[16]

-

After an appropriate incubation period, the cells are treated with a metaphase-arresting substance (e.g., colcemid).

-

The cells are then harvested, stained, and metaphase cells are analyzed microscopically for chromosomal aberrations.[16]

-

-

Evaluation: A substance is considered positive if it induces a concentration-dependent increase in the number of cells with structural chromosomal aberrations.

In Vivo Mammalian Erythrocyte Micronucleus Test - OECD Test Guideline 474

This test detects damage to chromosomes or the mitotic apparatus of erythroblasts in living animals.

-

Test System: Typically, rodents (mice or rats) are used.[17][18]

-

Procedure:

-

Animals are exposed to the test substance, usually by oral gavage or intraperitoneal injection, at three or more dose levels.[19]

-

Bone marrow is collected at appropriate intervals after treatment.[19]

-

The bone marrow cells are stained, and immature (polychromatic) erythrocytes are scored for the presence of micronuclei.[17]

-

-

Evaluation: A positive result is characterized by a statistically significant, dose-dependent increase in the frequency of micronucleated polychromatic erythrocytes.[17]

Handling Precautions and Safety Measures

Given the toxicological profile of this compound, strict adherence to safety protocols is mandatory.

Personal Protective Equipment (PPE)

-

Eye/Face Protection: Wear chemical safety goggles and a face shield.

-

Skin Protection: Wear impervious gloves (e.g., nitrile rubber) and a lab coat.

-

Respiratory Protection: Use a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates if ventilation is inadequate or if handling large quantities.

Engineering Controls

-

Work in a well-ventilated area, preferably in a chemical fume hood.

-

Ensure that an eyewash station and safety shower are readily accessible.

Handling and Storage

-

Avoid contact with skin, eyes, and clothing.

-

Avoid inhalation of dust.

-

Keep container tightly closed in a dry and well-ventilated place.

-

Store away from incompatible materials such as strong oxidizing agents.

First Aid Measures

-

After Inhalation: Move person into fresh air. If not breathing, give artificial respiration. Consult a physician.

-

After Skin Contact: Take off immediately all contaminated clothing. Rinse skin with water/shower. Consult a physician.

-

After Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Immediately call a poison center or doctor/physician.

-

After Ingestion: Rinse mouth. Do NOT induce vomiting. Immediately call a poison center or doctor/physician.

Logical Relationships in Safety Assessment

The process of assessing the safety of a chemical like this compound follows a logical progression, starting from basic characterization to detailed toxicological evaluation. This workflow is crucial for a comprehensive understanding of the potential hazards.

Signaling Pathways

Currently, there is a lack of detailed information in the public domain regarding the specific cellular signaling pathways that are disrupted by this compound, beyond its known in-vitro inhibitory effect on cholinesterase. Further research is required to elucidate the molecular mechanisms underlying its toxicity. The known anticholinesterase activity suggests a potential impact on cholinergic signaling.

Conclusion

This compound is a compound with moderate acute oral toxicity and is a skin and eye irritant. Its mode of action involves the inhibition of cholinesterase in vitro. Due to its hazardous properties, strict adherence to safety and handling precautions is essential to minimize exposure and ensure the well-being of laboratory and industrial personnel. Further research is warranted to fully understand its toxicological profile, particularly concerning its effects on specific cellular signaling pathways. This guide serves as a foundational resource for professionals working with this compound, emphasizing the importance of a thorough understanding of its safety data for responsible use.

References

- 1. Bis-trichloromethyl sulfone [sitem.herts.ac.uk]

- 2. Bis(TRICHLOROMETHYL) SULFONE | C2Cl6O2S | CID 62478 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound | CAS#:3064-70-8 | Chemsrc [chemsrc.com]

- 4. nite.go.jp [nite.go.jp]

- 5. Anticholinesterase effect and toxicity of bis(trichloromethyl) sulfone (N-1386 Biocide) in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. downloads.regulations.gov [downloads.regulations.gov]

- 7. Bis(trichloromethyl) sulfone - Hazardous Agents | Haz-Map [haz-map.com]

- 8. scribd.com [scribd.com]

- 9. downloads.regulations.gov [downloads.regulations.gov]

- 10. oecd.org [oecd.org]

- 11. Acute Inhalation Toxicity OECD 403 - Altogen Labs [altogenlabs.com]

- 12. nib.si [nib.si]

- 13. Ames Mutagenicity Testing (OECD 471) [cptclabs.com]

- 14. catalog.labcorp.com [catalog.labcorp.com]

- 15. nucro-technics.com [nucro-technics.com]

- 16. oecd.org [oecd.org]

- 17. nucro-technics.com [nucro-technics.com]

- 18. oecd.org [oecd.org]

- 19. oecd.org [oecd.org]

An In-depth Technical Guide to the Degradation of Bis(trichloromethyl)sulfone

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Bis(trichloromethyl)sulfone is an industrial biocide utilized for the control of microbes, algae, and fungi in various industrial water systems and materials.[1][2] Understanding its environmental fate is crucial for assessing its ecological impact. This technical guide provides a comprehensive overview of the known degradation pathways and products of this compound, based on available scientific data. The primary route of its dissipation is through rapid anaerobic microbial degradation, with a reported half-life of less than 0.5 days.[1][3] In contrast, it is resistant to abiotic degradation mechanisms such as hydrolysis and direct photolysis.[4] This guide details the identified degradation products, summarizes the limited quantitative data, and provides a putative degradation pathway. Furthermore, it outlines a general experimental protocol for assessing anaerobic biodegradation and discusses the analytical methodologies relevant to such studies.

Degradation Pathways

The environmental degradation of this compound is predominantly a biological process occurring under anaerobic conditions.

Biotic Degradation

Anaerobic Microbial Degradation: The principal degradation pathway for this compound is microbial action in the absence of oxygen.[3] Studies have shown a rapid breakdown of the parent compound in anaerobic aquatic environments.[4]

-

Degradation Products: The identified products of anaerobic biodegradation are pentachlorodimethylsulfone and hexachloroethane. [From previous search] This suggests a degradation mechanism involving reductive dechlorination.

Abiotic Degradation

Hydrolysis: this compound has been found to be stable against hydrolysis. No degradation was observed in sterile aqueous solutions at pH levels of 4, 7, and 9.[4]

Photolysis: The compound is not expected to be susceptible to direct photolysis by sunlight as it does not contain chromophores that absorb light at wavelengths greater than 290 nm.[4] However, photodegradation has been observed in the presence of a sensitizer, with a reported half-life of 6 days in water containing 1% acetone (B3395972) when irradiated with a sunlamp.[4]

Quantitative Degradation Data

The publicly available quantitative data on the degradation of this compound is limited. The primary source of information is from regulatory documents which summarize findings without providing detailed datasets.

| Parameter | Value | Conditions | Reference |

| Anaerobic Biodegradation | |||

| Half-life | < 0.5 days | Anaerobic aquatic biodegradation test | [3] |

| Photodegradation | |||

| Half-life (sensitized) | 6 days | Water with 1% acetone, sunlamp irradiation | [4] |

| Hydrolysis | |||

| Degradation | No hydrolysis | Sterile aqueous solution, pH 4, 7, and 9 | [4] |

Putative Degradation Pathway

Based on the identified degradation products, a putative pathway for the anaerobic degradation of this compound can be proposed. The process likely involves a series of reductive dechlorination steps mediated by anaerobic microorganisms.

Experimental Protocols

General Protocol for Anaerobic Biodegradability Testing

This protocol provides a framework for evaluating the anaerobic biodegradation of this compound in an aqueous medium.

-

Preparation of Test System:

-

An anaerobic digester sludge from a wastewater treatment plant is typically used as the microbial inoculum.[2]

-

A defined mineral medium, deoxygenated by sparging with an inert gas (e.g., a mixture of N₂ and CO₂), is prepared.

-

The test substance, this compound, is added to the test vessels at a known concentration.

-

Control vessels containing only the inoculum and medium, and reference vessels with a readily biodegradable substance, are also prepared.

-

-

Incubation:

-

The test vessels are sealed and incubated in the dark at a constant temperature (e.g., 35 ± 2 °C) for a period of up to 60 days.[2]

-

Gentle agitation is applied to ensure contact between the microorganisms and the test substance.

-

-

Sampling and Analysis:

-

Samples are withdrawn from the test and control vessels at regular intervals.

-

The concentration of this compound and its potential degradation products (pentachlorodimethylsulfone, hexachloroethane) in the liquid phase is determined using appropriate analytical techniques.

-

Gas production (methane and carbon dioxide) in the headspace can also be monitored as an indicator of mineralization.

-

-

Data Analysis:

-

The percentage degradation of this compound is calculated by comparing its concentration over time to the initial concentration.

-

The half-life of the substance is determined from the degradation curve.

-

Workflow for Anaerobic Biodegradation Study

Analytical Methodologies

The selection of an appropriate analytical technique is critical for the accurate quantification of this compound and its degradation products.

| Analytical Technique | Target Analytes | Principle | Advantages | Considerations |

| Gas Chromatography-Mass Spectrometry (GC-MS) | This compound, Pentachlorodimethylsulfone, Hexachloroethane | Separation of volatile compounds followed by mass-based detection and identification. | High selectivity and sensitivity, provides structural information for identification. | Requires volatile and thermally stable analytes or derivatization. |

| High-Performance Liquid Chromatography (HPLC) | This compound, Pentachlorodimethylsulfone | Separation of compounds in a liquid phase based on their affinity for a stationary phase. | Suitable for non-volatile or thermally labile compounds. Versatile with various detectors (e.g., UV, MS). | May require specific detectors for compounds lacking a strong chromophore. |

Conclusion

The available evidence strongly indicates that this compound is readily biodegradable under anaerobic conditions, which is the primary pathway for its removal from the environment. Its resistance to hydrolysis and direct photolysis suggests persistence in aerobic environments where microbial activity is limited. The identified degradation products, pentachlorodimethylsulfone and hexachloroethane, point towards a reductive degradation mechanism. However, there is a notable lack of detailed public research on the specific microbial species involved, the enzymatic pathways, and the quantitative kinetics of these transformations. Further research is warranted to fill these knowledge gaps and provide a more complete understanding of the environmental fate of this biocide.

References

A Technical Guide to the Reactivity of Perchlorinated Reagents with Nucleophiles: Bis(trichloromethyl)sulfone and Bis(trichloromethyl) Carbonate (Triphosgene)

An in-depth technical guide on the core reactivity of bis(trichloromethyl) sulfone with nucleophiles, designed for researchers, scientists, and drug development professionals.

Introduction

This technical guide provides a detailed examination of the reactivity of bis(trichloromethyl)sulfone and the structurally similar, yet more widely utilized, bis(trichloromethyl) carbonate with nucleophiles. A significant point of clarification is necessary from the outset: while both compounds are perchlorinated, their reactivity profiles and applications differ substantially. Bis(trichloromethyl) carbonate, commonly known as triphosgene (B27547) (BTC), is a widely used phosgene (B1210022) surrogate in organic synthesis with a well-documented reactivity towards nucleophiles.[1][2] In contrast, this compound is primarily known as an industrial biocide, and detailed reports of its synthetic utility in reactions with nucleophiles are scarce in readily available literature.[3][4]

This guide will first address the known characteristics of this compound and then provide an in-depth analysis of the reactivity of triphosgene with key nucleophiles, which is often the intended subject of inquiry due to the common naming confusion. This comparative approach ensures clarity and provides researchers with the practical, well-documented information required for synthetic applications.

This compound

This compound is an organosulfur compound where a sulfonyl group is flanked by two trichloromethyl groups. The strong electron-withdrawing nature of the trichloromethyl groups and the sulfonyl moiety significantly influences the molecule's properties.

1.1. Chemical Structure and Properties

-

Molecular Formula: C₂Cl₆O₂S

-

Structure: Cl₃C-SO₂-CCl₃

-

Primary Applications: Its principal documented use is as an industrial biocide, effective against a wide variety of bacteria and fungi.[3][4] It has been utilized in systems such as cooling water, waste disposal, and oil extraction.[3]

1.2. Reactivity Profile

The sulfonyl group (R-SO₂-R') is generally a robust functional group and is less reactive as a leaving group compared to halides.[5] However, the reactivity can be enhanced by substituents.[5] In this compound, the two -CCl₃ groups are highly electron-withdrawing, which makes the central sulfur atom highly electrophilic and potentially susceptible to nucleophilic attack. A plausible reaction pathway would involve nucleophilic attack at the sulfur atom, leading to the cleavage of a carbon-sulfur bond and the departure of the stabilized trichloromethyl anion (-CCl₃).

Despite this theoretical reactivity, detailed experimental studies, quantitative data, and specific protocols for its reaction with a broad range of nucleophiles like amines, alcohols, or thiols for synthetic purposes are not well-documented in the scientific literature. Its chemistry is distinct from that of its disulfide analogue, bis(trichloromethyl) disulfide, which is primarily used as a source for the trichloromethylthiyl radical (CCl₃S•).[6]

Bis(trichloromethyl) Carbonate (Triphosgene, BTC)

Triphosgene is a stable, crystalline solid that serves as a safer and more convenient substitute for the highly toxic and gaseous phosgene (COCl₂).[1][2] It is one of the most important reagents for introducing a carbonyl group or its equivalent into a molecule.

2.1. Mechanism of Action: Decomposition to Phosgene

The reactivity of triphosgene is predicated on its decomposition to three equivalents of phosgene.[7] This decomposition can be initiated by various nucleophiles, including chloride ions, amines, or alcohols.[8] The reaction course, monitored by IR spectroscopy, shows that diphosgene is an intermediate in the quantitative decomposition of triphosgene to phosgene.[8]

Caption: Decomposition of Triphosgene to Phosgene.

Reactivity of Triphosgene with Nucleophiles

Triphosgene reacts with a wide array of nucleophiles, typically mirroring the reactivity of phosgene but with the practical advantages of being a solid.

3.1. Reaction with Nitrogen Nucleophiles (Amines)

The reaction of triphosgene with primary and secondary amines is a cornerstone of its utility, leading to several important functional groups depending on the reaction conditions and stoichiometry.

-